Guaiol

Übersicht

Beschreibung

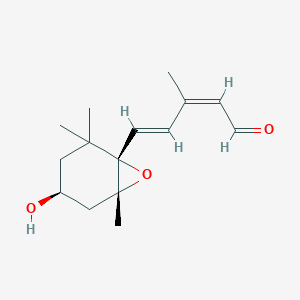

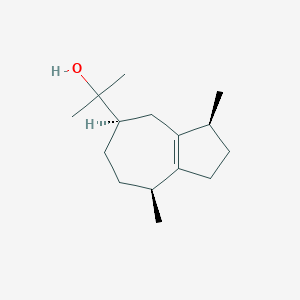

Guaiol, auch bekannt als Champacol, ist eine organische Verbindung, die als Sesquiterpenalkohol klassifiziert wird. Es kommt in verschiedenen Pflanzen vor, insbesondere im Öl von Guajakholz und Zypressenkiefer. This compound ist ein kristalliner Feststoff, der bei 92 °C schmilzt und für seinen einzigartigen Kiefern-artigen Duft bekannt ist. Diese Verbindung wurde mit verschiedenen biologischen Aktivitäten in Verbindung gebracht, darunter anxiolytische, antibakterielle und antimykotische Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemie: Guaiol wird als Vorläufer bei der Synthese anderer Sesquiterpenoide und verwandter Verbindungen verwendet.

Biologie: Es wurde gezeigt, dass es signifikante antibakterielle und antimykotische Eigenschaften besitzt, was es für die biologische Forschung nützlich macht.

Medizin: this compound zeigt eine potente Antitumoraktivität, insbesondere gegen nicht-kleinzelligen Lungenkrebs.

Industrie: this compound wird in der Duftstoffindustrie aufgrund seines einzigartigen Aromas verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet mehrere molekulare Ziele und Pfade:

Antitumoraktivität: this compound induziert immunogene Zelltod in Krebszellen durch Auslösung von Apoptose und Autophagie.

Antibakterielle und antimykotische Aktivität: This compound stört die Integrität der Zellmembran von Bakterien und Pilzen, was zum Zelltod führt.

Wirkmechanismus

Target of Action

Guaiol, a sesquiterpenoid found in many traditional Chinese medicines, has been shown to have potent antitumor activity . The primary targets of this compound are non-small cell lung cancer (NSCLC) cells . It induces immunogenic cell death (ICD) in these cells, leading to the suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration .

Mode of Action

This compound interacts with its targets, the NSCLC cells, by inducing apoptosis and autophagy . These processes are closely related to ICD . When apoptosis and autophagy are inhibited, the release of damage-associated molecular patterns (DAMPs), which are part of the ICD process, is partly reversed .

Biochemical Pathways

The biochemical pathways affected by this compound involve the induction of apoptosis and autophagy in NSCLC cells . These processes are closely related to ICD . This compound is also involved in cell autophagy to regulate the expression of RAD51, leading to double-strand breaks triggering cell apoptosis .

Pharmacokinetics

It is known that this compound is a phenolic natural product first isolated from guaiac resin and the oxidation of lignin . It is also present in wood smoke, as a product of pyrolysis of lignin .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of ICD in NSCLC cells, suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration . Vaccination experiments suggest that cellular immunoprophylaxis after this compound intervention can suppress tumor growth .

Biochemische Analyse

Biochemical Properties

Guaiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to induce immunogenic cell death (ICD) in non-small cell lung cancer (NSCLC) in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In NSCLC, this compound can suppress tumor growth, increase dendritic cell activation, and enhance T-cell infiltration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It triggers immunogenic cell death and inhibits tumor growth in NSCLC .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces apoptosis and autophagy in NSCLC .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Guaiol kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Cyclisierung von Farnesylpyrophosphat, einem Vorläufer bei der Biosynthese von Sesquiterpenen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Säurekatalysatoren, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet oft die Extraktion von ätherischen Ölen aus Pflanzen wie Guajakholz und Zypressenkiefer. Die ätherischen Öle werden dann einer Destillation und Reinigung unterzogen, um this compound zu isolieren. Moderne Verfahren wie die Gaschromatographie-Massenspektrometrie (GC-MS) werden verwendet, um die Reinheit und Qualität der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Guaiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Guaiacol oxidiert werden, einer Verbindung mit erheblichen industriellen Anwendungen.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Alkoholableitungen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit elektrophilen Reagenzien.

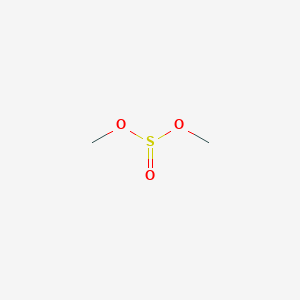

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Elektrophile Reagenzien wie Brom können verwendet werden, um neue funktionelle Gruppen in das this compound-Molekül einzuführen.

Hauptprodukte

Oxidation: Guaiacol

Reduktion: Verschiedene Alkoholableitungen

Substitution: Bromierte Guaiolableitungen

Vergleich Mit ähnlichen Verbindungen

Guaiol ist unter den Sesquiterpenalkoholen aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Guaien: Ein weiteres Sesquiterpenoid, das in Guajaköl vorkommt und für sein unverwechselbares Aroma bekannt ist.

Ocimen: Ein Terpen mit ähnlichen antibakteriellen und antimykotischen Eigenschaften, jedoch mit unterschiedlichen Strukturmerkmalen.

Thapsigargin: Ein Guaianolid-Sesquiterpen, das für seine Fähigkeit bekannt ist, intrazelluläre Kalziumpumpen zu hemmen und Apoptose auszulösen

Eigenschaften

IUPAC Name |

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883399 | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-86-1 | |

| Record name | (-)-Guaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

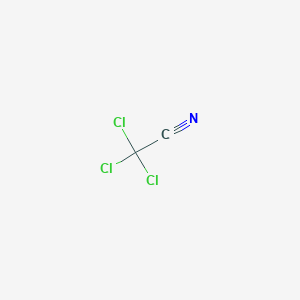

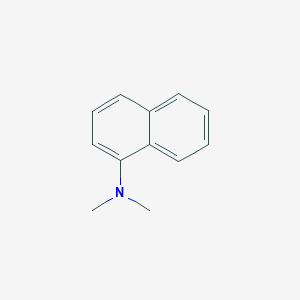

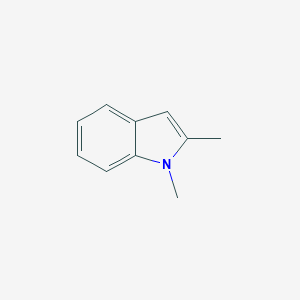

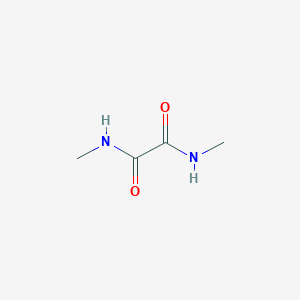

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

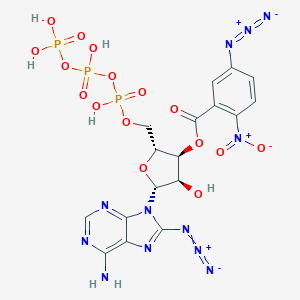

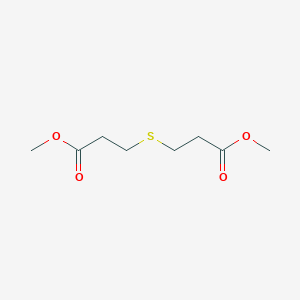

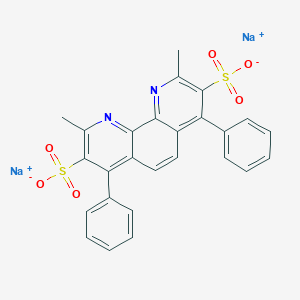

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.